5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight and then poured onto ice-water .Scientific Research Applications
Anticancer Activity
5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one derivatives have been investigated for their potential in anticancer applications. A study by Reddy et al. (2015) synthesized derivatives of this compound and evaluated them for their cytotoxicity against human neuroblastoma and colon carcinoma cell lines. Some derivatives demonstrated significant cytotoxicity, highlighting their potential in cancer treatment (Reddy et al., 2015).
Synthesis of Heterocyclic Derivatives
Sharba et al. (2016) reported the synthesis of new heterocyclic derivatives of quinoline, including 5-methyl-1,2,4-triazolo[4,3-a]quinoline. These derivatives are of interest due to their potential biological activities and applications in pharmaceutical research (Sharba et al., 2016).
Investigation in Organic Chemistry
The compound's role in organic chemistry was explored by Kočevar et al. (1982), who studied the cyclization of isomeric hydrazinoquinolines. Their research provided insights into the chemical behavior of 5-methylbenzo[h][1,2,4]triazolo[4,3-a]quinoline derivatives, contributing to a better understanding of these compounds' chemical properties (Kočevar et al., 1982).
Antitubercular Agents
Sekhar et al. (2011) synthesized a series of 1,2,4-triazolo[4,3-a]quinoxalines and investigated their potential as antitubercular agents. This research highlights the potential of this compound derivatives in the development of new treatments for tuberculosis (Sekhar et al., 2011).
Anticonvulsant Activity
Wagle et al. (2009) synthesized derivatives of 1,2,4-triazolo[4,3-a]quinoxaline and evaluated their anticonvulsant activity. Their research contributes to understanding how these compounds could be used in developing new anticonvulsant drugs (Wagle et al., 2009).
Antibacterial Properties
The antibacterial potential of this compound derivatives has been explored in a study by Sadana et al. (2003). They synthesized derivatives and tested them against various bacterial strains, finding some compounds with higher antibacterial activity than standard antibiotics (Sadana et al., 2003).
Benzodiazepine Binding Activity
Francis et al. (1991) investigated the benzodiazepine binding activity of [1,2,4]triazoloquinazolin-5(6H)-one derivatives. This study is significant in the field of neuropharmacology, particularly for developing benzodiazepine antagonists (Francis et al., 1991).
Inotropic Evaluation
Liu et al. (2009) synthesized a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides and evaluated their inotropic activity. This research has implications for developing treatments for heart conditions (Liu et al., 2009).
Mechanism of Action
Target of Action
The primary target of 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is associated with various biological processes, including cell cycle progression, apoptosis, and differentiation .
Mode of Action
This compound interacts with PCAF by binding to its bromodomain . This interaction inhibits the function of PCAF, thereby affecting the acetylation of histones and other proteins . The inhibition of PCAF can lead to changes in gene expression, which can have various downstream effects .
Biochemical Pathways
The inhibition of PCAF by this compound affects the acetylation of histones, which can lead to changes in the structure of chromatin and the regulation of gene expression . This can affect various biochemical pathways, including those involved in cell cycle progression, apoptosis, and differentiation .
Pharmacokinetics
The related compound l-45, a potent triazolophthalazine inhibitor of the pcaf bromodomain, has been studied . Similar to L-45, this compound may also have good bioavailability and pharmacokinetic properties .
Result of Action
The inhibition of PCAF by this compound can lead to changes in gene expression, which can have various effects at the molecular and cellular levels . For example, it can affect cell cycle progression, induce apoptosis, and influence cell differentiation .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown significant α-glucosidase inhibition activity, suggesting that 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one may interact with enzymes such as α-glucosidase .
Cellular Effects
In terms of cellular effects, this compound may influence cell function through its interactions with various biomolecules. For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported yet. Future studies should focus on observing any threshold effects, as well as any toxic or adverse effects at high doses .
Properties
IUPAC Name |
5-methyl-2H-[1,2,4]triazolo[4,3-a]quinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-6-10-12-13-11(15)14(10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUMZLVLKCMKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=O)N2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.